molecular formula C16H13Cl2NO4 B12131252 3-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12131252
M. Wt: 354.2 g/mol
InChI Key: LYGMSAJMWXZXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a benzofuranone derivative featuring a 2,4-dichlorophenylamino substituent at the 3-position and methoxy groups at the 6- and 7-positions of the benzofuranone core. The dichlorophenyl group enhances lipophilicity and electron-withdrawing properties, while the methoxy groups improve solubility and influence electronic distribution within the molecule .

Properties

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

3-(2,4-dichloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H13Cl2NO4/c1-21-12-6-4-9-13(14(12)22-2)16(20)23-15(9)19-11-5-3-8(17)7-10(11)18/h3-7,15,19H,1-2H3

InChI Key

LYGMSAJMWXZXOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.

    Substitution with Dichlorophenyl Group:

    Methoxylation: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A : 6,7-Dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one
  • Core Structure: Shares the 6,7-dimethoxybenzofuranone backbone.
  • Key Difference: Replaces the 2,4-dichlorophenylamino group with a 3-(trifluoromethyl)phenylamino substituent.
  • Steric Effects: The 3-position substitution in Compound A vs. 2,4-dichloro substitution in the target compound may lead to distinct steric interactions with biological targets .
Compound B : (E)-2-(3-(2,4-Dichlorophenyl)acryloyl)ureido)benzoic Acid
  • Core Structure : Features a cinnamoyl thiourea-derived acryloyl group with a 2,4-dichlorophenyl moiety.
  • Key Difference: Replaces the benzofuranone core with a benzoic acid backbone and acryloyl-ureido functionalization.
  • Impact: Reactivity: The benzoic acid and acryloyl groups enable diverse cyclization pathways (e.g., forming thiadiazepines or pyrimidines under basic conditions). Biological Activity: Such derivatives are often explored for antimicrobial or anticancer properties, differing from benzofuranone-based compounds .
Compound C : Quinconazole (3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)
  • Core Structure: Quinazolinone scaffold with triazole and dichlorophenyl groups.
  • Key Difference: The quinazolinone core replaces benzofuranone, and a triazole group is present.
  • Impact: Target Specificity: Quinconazole is a fungicide targeting ergosterol biosynthesis, whereas benzofuranones may interact with kinase or protease targets. Stability: The triazole group enhances metabolic stability compared to benzofuranone derivatives .
Table 1: Comparative Properties of Selected Compounds
Property Target Compound Compound A Compound C
Core Structure Benzofuranone Benzofuranone Quinazolinone
Aromatic Substituent 2,4-Dichlorophenylamino 3-(Trifluoromethyl)phenyl 2,4-Dichlorophenyl
logP (Estimated) ~3.5 ~4.2 ~2.8
Key Functional Groups Methoxy, Dichlorophenylamino Methoxy, Trifluoromethyl Triazole, Dichlorophenyl
Synthetic Route Thiourea cyclization Similar cyclization Multi-step heterocyclization

Research Findings and Implications

  • Electronic and Steric Effects: The substitution pattern on the phenylamino group (e.g., 2,4-dichloro vs. 3-trifluoromethyl) significantly alters electronic properties and target binding. For instance, -CF₃ in Compound A may enhance affinity for hydrophobic enzyme pockets compared to -Cl groups .
  • Synthetic Flexibility: The target compound’s benzofuranone core allows modular synthesis, as demonstrated in , where thiourea derivatives are cyclized into diverse heterocycles. This contrasts with quinazolinones, which require distinct synthetic pathways .
  • Biological Divergence: While dichlorophenyl-containing compounds often exhibit bioactivity, their applications vary widely. The target compound’s benzofuranone core may favor kinase inhibition, whereas quinazolinones (e.g., quinconazole) are optimized for antifungal activity .

Biological Activity

3-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known by its CAS number 65189-58-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H16Cl2N2O3C_{18}H_{16}Cl_{2}N_{2}O_{3} with a molecular weight of 404.25 g/mol. The structure features a benzofuran core modified with dichlorophenyl and methoxy groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H16Cl2N2O3C_{18}H_{16}Cl_{2}N_{2}O_{3}
Molecular Weight404.25 g/mol
CAS Number65189-58-4

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in experiments involving HepG2 liver cancer cells, the compound induced apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to a notable increase in apoptotic cells (annexin V+/PI– and annexin V+/PI+) compared to control groups. The percentage of necrotic and apoptotic cells was significantly higher than that observed with dimethyl sulfoxide (DMSO) controls .

Table 1: Apoptosis Induction in HepG2 Cells

Treatment Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (DMSO)1.49N/A1.49
Compound (7.9 µM)22.18N/A22.18
Compound (6.1 µM)27.51N/A27.51

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases. In particular, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment . The IC50 values for AChE inhibition were significantly lower than those of established inhibitors like rivastigmine.

Table 2: Enzyme Inhibition Activity

EnzymeCompound IC50 (µM)Reference Compound IC50 (µM)
AChE0.08Rivastigmine (0.14)
BuChE0.38Curcumin (0.74)

Mechanistic Studies

Mechanistic studies have indicated that the compound activates caspase-3 pathways in treated cancer cells, leading to increased apoptosis rates . The expression levels of Bcl-2 and Bax were also altered, suggesting that the compound may modulate mitochondrial pathways involved in cell death.

Table 3: Caspase Activation Levels

TreatmentCaspase-3 Activity (Fold Increase)
Control (DMSO)1
Compound (7.9 µM)7
Compound (6.1 µM)5.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.